molecular formula C10H9BrCl2N2S B1644412 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1049745-22-3

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1644412
CAS RN: 1049745-22-3
M. Wt: 340.1 g/mol
InChI Key: NYMPPVZDBYYLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide, also known as 4-DCMTB, is a synthetic compound that has been studied for its potential biological applications. It is an organobromide derivative of 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, which is a key intermediate in the synthesis of a variety of pharmaceuticals. 4-DCMTB has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor activities. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including structures similar to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been studied for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness, showing that these compounds could interact strongly with metal surfaces, offering protection against corrosion (Kaya et al., 2016).

Antimicrobial Agents

Derivatives of 1,3,4-thiadiazole, synthesized from compounds structurally related to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have shown antimicrobial activity against various bacterial and fungal strains. These compounds could serve as potential leads in the development of new antimicrobial agents (Sah et al., 2014).

Drug Transport Systems

The complexation of β-cyclodextrin with 2-amino-4-(4-chlorophenyl)thiazole, a compound similar to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, has been explored to improve the solubility and stability of thiazole drugs. This novel system, incorporating gold nanoparticles, presents a promising approach for enhancing drug delivery, demonstrating the potential for improved therapeutic efficacy (Asela et al., 2017).

Antiviral Activity

Thiadiazole sulfonamide derivatives, structurally related to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus. This highlights the potential of thiazole derivatives in the development of antiviral agents (Chen et al., 2010).

Structural and Electronic Analysis

Studies on 1,3,4-thiadiazole derivatives have provided insights into their crystal and molecular structure through spectroscopic techniques and X-ray diffraction. These investigations offer valuable information on the structural geometry, electronic properties, and potential applications of these compounds in materials science and pharmaceuticals (Kerru et al., 2019).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMPPVZDBYYLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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